molecular formula C8H10Cl2N2 B13044783 1-(2,5-Dichlorophenyl)ethane-1,2-diamine

1-(2,5-Dichlorophenyl)ethane-1,2-diamine

Cat. No.: B13044783
M. Wt: 205.08 g/mol
InChI Key: VZBYMKAPTGANCR-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)ethane-1,2-diamine is a substituted ethylenediamine derivative featuring a 2,5-dichlorophenyl group attached to the ethane backbone. Ethylenediamine (1,2-diaminoethane) is a well-known chelating ligand in coordination chemistry due to its two amine groups, which enable the formation of stable complexes with transition metals and lanthanides .

Properties

Molecular Formula

C8H10Cl2N2

Molecular Weight

205.08 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10Cl2N2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,4,11-12H2

InChI Key

VZBYMKAPTGANCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(CN)N)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,5-Dichlorophenyl)ethane-1,2-diamine can be achieved through several methods. One common approach involves the electrocatalytic 1,2-diamination of alkenes. This method uses an organic redox catalyst and electricity, eliminating the need for transition metal catalysts and oxidizing reagents . The reaction conditions are mild and compatible with a variety of substrates, making it a scalable and environmentally friendly method.

Chemical Reactions Analysis

1-(2,5-Dichlorophenyl)ethane-1,2-diamine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,5-Dichlorophenyl)ethane-1,2-diamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 1-(2,5-Dichlorophenyl)ethane-1,2-diamine and related compounds are summarized below, with key findings derived from experimental and theoretical studies.

Table 1: Comparative Analysis of Ethane-1,2-diamine Derivatives

Compound Substituents Key Properties Applications References
Ethylenediamine None (parent compound) - Low molecular weight (60.10 g/mol)
- High water solubility
- pH ~12
- Chelating ligand in coordination chemistry
- Corrosion inhibition studies
This compound 2,5-Dichlorophenyl - Increased hydrophobicity
- Electron-withdrawing Cl groups reduce amine basicity
- Likely stable metal complexes
- Potential use in catalysis or metal recovery (inferred from analogous compounds)
1-(4-Methylphenyl)ethane-1,2-diamine hydrochloride 4-Methylphenyl (hydrochloride salt) - Higher molecular weight (186.68 g/mol)
- Reduced solubility in water
- Enhanced steric bulk
- Intermediate in asymmetric synthesis
- Pharmaceutical applications
1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine 2,4,5-Trifluorophenyl - Strong electron-withdrawing effects
- Increased acidity of amine groups
- Stabilizes charge in complexes
- Specialty ligands for high-selectivity catalysis
N,N′-Bis[1-(thiophen-3-yl)ethylidene]ethane-1,2-diamine Thiophene-based Schiff base - Heterocyclic aromaticity
- Conjugated system enhances UV/Vis activity
- Biological activity (e.g., antimicrobial)
- Materials science
- Bioactive compound design

Structural and Electronic Effects

  • Substituent Influence: Chlorine vs. Methyl Groups: The electron-withdrawing nature of chlorine substituents in this compound reduces the basicity of its amine groups compared to the electron-donating methyl group in 1-(4-Methylphenyl)ethane-1,2-diamine. This difference impacts metal-binding affinity and corrosion inhibition efficiency .
  • Schiff Base Derivatives :
    Substituted diamines often serve as precursors for Schiff bases, which are pivotal in forming coordination complexes. For example, N,N′-bis(pyridinyl)ethane-1,2-diamine derivatives form stable complexes with Zn(II) and lanthanides, whereas thiophene-based Schiff bases (e.g., ) exhibit unique photophysical properties due to conjugation .

Physicochemical Properties

  • Solubility : Ethylenediamine’s high water solubility (miscible with water) contrasts with substituted derivatives like 1-(4-Methylphenyl)ethane-1,2-diamine hydrochloride, which is less soluble due to aromatic hydrophobicity .
  • Thermal Stability : Chlorine and fluorine substituents likely increase thermal stability compared to unsubstituted ethylenediamine, as seen in analogous halogenated compounds .

Biological Activity

1-(2,5-Dichlorophenyl)ethane-1,2-diamine, also known as (1S)-1-(2,5-dichlorophenyl)ethane-1,2-diamine, is an organic compound with significant biological activity. Its structure comprises a dichlorophenyl group attached to an ethane backbone featuring two amine groups. This configuration suggests potential interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications in fields such as antimicrobial and anticancer research.

  • Molecular Formula : C8H10Cl2N2
  • Molecular Weight : Approximately 205.08 g/mol
  • Structure : The compound features two chlorine atoms on the phenyl ring and two amine groups on the ethane backbone.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets. Preliminary studies suggest that it may exert its effects by:

  • Inhibiting Enzyme Activity : The compound may bind to specific enzymes, altering their function.
  • Modulating Cellular Signaling Pathways : It could influence various signaling cascades within cells, potentially leading to apoptosis in cancer cells or inhibition of microbial growth.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:
    • Staphylococcus aureus : MIC = 0.156 mg/mL
    • Escherichia coli : MIC = 0.125 mg/mL

These findings indicate that the compound exhibits potent antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that it can induce cell death in various cancer cell lines through mechanisms such as:

  • Cell Cycle Arrest : The compound may interfere with the normal progression of the cell cycle.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death pathways in cancer cells.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of several diamine derivatives, including this compound. The results demonstrated a significant reduction in biofilm formation by pathogenic bacteria when treated with this compound. The study reported:

  • Biofilm Eradication : The compound effectively inhibited biofilm formation by Staphylococcus aureus and Escherichia coli at low concentrations .

Study on Anticancer Mechanisms

Another research effort focused on the anticancer mechanisms of this compound. It was found that:

  • The compound induced apoptosis in human breast cancer cells by activating caspase pathways.
  • It also exhibited cytotoxic effects against multiple cancer cell lines with varying degrees of potency .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological Activity
(1R)-1-(3,4-Dichlorophenyl)ethane-1,2-diamineC8H10Cl2N2Moderate antibacterial activity
1-(2,4-Dichlorophenyl)ethane-1,2-diamineC8H10Cl2N2Significant anticancer properties
1,2-bis(2,4-dichlorophenyl)ethane-1,2-diamineC14H12Cl4NEnhanced antimicrobial and anticancer activity

This table illustrates that while structurally similar compounds exhibit varying degrees of biological activity, this compound stands out due to its potent effects against both bacteria and cancer cells .

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